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molecular formula C9H8O2 B061640 Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid CAS No. 163222-89-7

Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No. B061640
M. Wt: 148.16 g/mol
InChI Key: NYOXTUZNVYEODT-UHFFFAOYSA-N
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Patent
US08563591B2

Procedure details

Thionyl chloride (0.5 ml) was added to a solution of bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid [14381-41-0] (0.001 mol) in dichloromethane. The reaction mixture was refluxed for 1 hour. Then stirred overnight at room temperature. The solvents were co-evaporated 2 times with benzene to obtain bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride [1473-47-8] which was dissolved in DIPE. The obtained solution was added dropwise to a cooled mixture (0° C.) of N-allyl-2-adamantanamine [24161-63-5] and sodium carbonate in DIPE. The reaction mixture was stirred for 30 minutes on ice and then for 2 hours at room temperature. The mixture was poured out into water and extracted with dichloromethane. The organic layer was filtered through Extrelut™ and the filtrate was evaporated. The residue was purified by flash column chromatography on TRIKONEX FlashTube™ (eluent: CH2Cl2/EtOAc 90/10). The product fractions were collected and the solvents were evaporated, yielding 0.13 g of intermediate 1.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]12[CH2:12][CH:11]([C:13]([OH:15])=O)[C:10]1=[CH:9][CH:8]=[CH:7][CH:6]=2.C1C=CC=CC=1>ClCCl>[C:5]12[CH2:12][CH:11]([C:13]([Cl:3])=[O:15])[C:10]1=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.001 mol
Type
reactant
Smiles
C12=CC=CC=C2C(C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C12=CC=CC=C2C(C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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